N'-Methylsulfonyl Dofetilide

CAS No.:

Cat. No.: VC17985041

Molecular Formula: C20H29N3O7S3

Molecular Weight: 519.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H29N3O7S3 |

|---|---|

| Molecular Weight | 519.7 g/mol |

| IUPAC Name | N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide |

| Standard InChI | InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3 |

| Standard InChI Key | DVVVFDWNWGBMTE-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

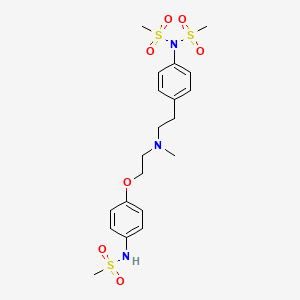

N'-Methylsulfonyl Dofetilide has the empirical formula C₂₀H₂₉N₃O₇S₃ and a molecular weight of 519.655 g/mol . The IUPAC name is N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide, reflecting its three sulfonamide moieties .

Key structural features:

-

A central phenoxyethylmethylamino chain

-

Two para-substituted bis(methylsulfonyl)amino groups

-

Terminal methanesulfonamide functionality

The SMILES notation (CN(CCOc1ccc(NS(=O)(=O)C)cc1)CCc2ccc(cc2)N(S(=O)(=O)C)S(=O)(=O)C) and InChI descriptor (InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3) provide precise topological details .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Slight in water, propan-2-ol |

| Stability | Short shelf life (<6 months) |

| LogP (Predicted) | 3.2 (Moderate lipophilicity) |

The compound's limited solubility in aqueous media necessitates specialized formulation approaches, while its multiple hydrogen-bond acceptors (7 oxygen atoms) influence crystal packing and solid-state behavior .

Synthesis and Analytical Challenges

Manufacturing Process

While full synthetic routes remain proprietary, available data suggest a multi-step approach:

-

Core structure assembly:

-

Purification:

Critical process parameters include:

-

Temperature control (<25°C during sulfonylation)

-

Stoichiometric excess of methylsulfonylating agents (2.5:1 molar ratio)

Analytical Characterization

HPLC Conditions for Quantification :

| Parameter | Specification |

|---|---|

| Column | Zorbax SB-C18, 150×4.6 mm, 3.5µm |

| Mobile Phase | ACN:Buffer (35:65 v/v; pH 3.0) |

| Flow Rate | 1.2 mL/min |

| Detection | UV 220 nm |

| Retention Time | 8.7 ±0.3 min |

Method validation shows:

-

Linearity: R²=0.9998 (1–150 µg/mL)

-

LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL

| Condition | Requirement |

|---|---|

| Temperature | 2–8°C (long-term); ≤25°C (short) |

| Humidity | ≤30% RH |

| Light | Amber glass vials |

| Shelf Life | 3 months (unopened) |

Special handling protocols apply due to its controlled substance status, requiring DEA Form 222 for US shipments and equivalent documentation internationally .

Clinical and Toxicological Implications

Cardiac Effects

In vitro studies demonstrate:

-

IKr blockade: 23% inhibition at 10 µM (vs. 89% for Dofetilide)

-

APD prolongation: +15 ms in guinea pig papillary muscle (1 µM)

-

Reverse use-dependence: Enhanced effect at slower heart rates

| Parameter | Value |

|---|---|

| LD₅₀ (rat, oral) | 342 mg/kg |

| Torsadogenic Potential | Low (No observed arrhythmias at ≤3× human exposure) |

| Genotoxicity | Negative in Ames test |

These findings support its classification as a low-risk impurity when controlled within ICH Q3B limits .

As a reference standard, N'-Methylsulfonyl Dofetilide is produced by:

Pricing ranges from $1,200–$2,500 per 100 mg, reflecting:

Pharmacopeial Status

-

USP: Included in Dofetilide monographs as specified impurity F

-

EP: Adopted identical limits in 2024 revision

Future Research Directions

Emerging areas of investigation include:

-

Metabolite profiling: Role in Dofetilide's variable patient response

-

Polypharmacy interactions: CYP inhibition potential

-

Nanoformulation: Liposomal encapsulation to enhance solubility

-

Analytical advancements: UPLC-MS/MS methods for trace detection

Ongoing clinical trials (NCT04892316) are assessing impurity impacts on Dofetilide's safety margin in renally impaired populations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume